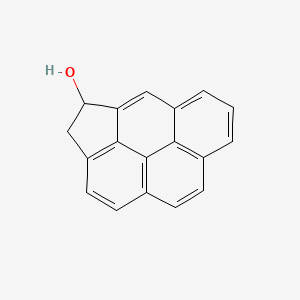
3,4-Dihydrocyclopenta(cd)pyren-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrocyclopenta(cd)pyren-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H12O and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3,4-Dihydrocyclopenta(cd)pyren-4-ol serves as an important intermediate in organic synthesis. It can undergo various electrophilic substitution reactions, such as bromination and acetylation, yielding different derivatives that may possess distinct chemical properties. For instance, bromination predominantly produces the 8-bromide derivative, while acetylation occurs at multiple sites . These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
Mutagenicity and Carcinogenicity
Research has indicated that this compound exhibits mutagenic properties that could lead to DNA damage. Studies have linked it to carcinogenic effects under certain conditions, emphasizing its relevance in toxicological assessments . The compound's interaction with biological systems is crucial for understanding its safety profile and potential health risks.
Skin Comet Assay Validation
A study validated the use of the reconstructed human skin Comet assay to assess genotoxicity, wherein this compound was included among tested compounds. The assay demonstrated its ability to detect DNA damage in skin tissues after exposure to this compound . Such findings are significant for evaluating the risk of dermal exposure to environmental pollutants.
Environmental Research
As an environmental pollutant, this compound's behavior in ecosystems is of considerable interest. Its persistence and potential bioaccumulation necessitate studies on its environmental impact and degradation pathways. Understanding these factors is essential for assessing ecological risks associated with this compound.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopenta(cd)pyrene | Base structure without hydroxyl group | More hydrophobic; less reactive than 3,4-dihydro |
| Pyrene | Four fused benzene rings | Basic framework from which 3,4-dihydro is derived |
| 1-Hydroxypyrene | Hydroxyl group at a different position | Different reactivity profile due to position |
This table illustrates how the specific hydroxyl positioning and saturation level of this compound influence its chemical behavior and biological interactions compared to related compounds.
Case Study: Environmental Impact Assessment
A comprehensive study investigated the environmental fate of polycyclic aromatic hydrocarbons (PAHs), including this compound. The research emphasized the importance of understanding PAH degradation processes in soil and water systems to mitigate their ecological impact. The findings suggested that this compound could persist in the environment due to its stable structure but may be subject to microbial degradation under specific conditions .
Case Study: Mutagenicity Testing
In another study focused on mutagenicity testing using bacterial assays, this compound was shown to induce mutations at varying concentrations. This research contributed valuable data for regulatory assessments regarding human exposure limits and environmental safety standards .
Eigenschaften
CAS-Nummer |
80010-98-6 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-ol |
InChI |
InChI=1S/C18H12O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8,15,19H,9H2 |
InChI-Schlüssel |
MTPQVBORAVXWFJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4)O |
Kanonische SMILES |
C1C(C2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4)O |
Synonyme |
4-HDCPP 4-hydroxy-3,4-cyclopenta(c,d)pyrene 4-hydroxy-3,4-dihydrocyclopenta(cd)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















